molecular formula C18H21NO2 B290491 N-(4-isopropylphenyl)-2-phenoxypropanamide

N-(4-isopropylphenyl)-2-phenoxypropanamide

Katalognummer B290491
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: COJKROOLGUDOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-isopropylphenyl)-2-phenoxypropanamide, commonly known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol.

Wissenschaftliche Forschungsanwendungen

IPPP has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. IPPP has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis. Additionally, IPPP has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Wirkmechanismus

The mechanism of action of IPPP is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of the endocannabinoid system. IPPP has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, IPPP increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and physiological effects:
IPPP has been shown to modulate various physiological processes, including pain, inflammation, and anxiety. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. IPPP has also been shown to reduce pain sensitivity in animal models of neuropathic pain and osteoarthritis. Additionally, IPPP has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of IPPP is its potential therapeutic applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Additionally, IPPP has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
However, there are also some limitations associated with the use of IPPP in lab experiments. The synthesis of IPPP is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of IPPP is not fully understood, which makes it difficult to optimize its therapeutic effects. Further research is needed to fully understand the therapeutic potential of IPPP and to optimize its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on IPPP. One area of research is the optimization of the synthesis method for IPPP. This could involve the development of new synthetic routes or the optimization of existing ones to improve the yield and purity of the final product. Another area of research is the optimization of the therapeutic effects of IPPP. This could involve the development of new analogs of IPPP or the optimization of the dosing regimen to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of IPPP and to identify new therapeutic applications for this compound.

Synthesemethoden

IPPP can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with 2-chloropropanoic acid, followed by the reaction of the resulting compound with phenoxyacetic acid. The final product is obtained through a purification process that involves recrystallization. The synthesis of IPPP is a complex process that requires specialized equipment and expertise.

Eigenschaften

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

2-phenoxy-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C18H21NO2/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20)

InChI-Schlüssel

COJKROOLGUDOOA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.